Lipophilicity (LogP) Advantage Over Shorter-Chain 3-Alkoxybenzamides
3-(2-Methylpropoxy)benzamide displays a computed LogP (XLogP3) of 1.82, which is +0.33 log units higher than 3-methoxybenzamide (LogP = 1.49) and +0.44 log units higher than 3-ethoxybenzamide (LogP = 1.38) . This incremental lipophilicity, driven by the branched C4 alkyl chain, falls within the favorable range for CNS penetration (LogP 1–3) while remaining compliant with Lipinski's Rule of Five.
| Evidence Dimension | LogP (XLogP3 / ACDLogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.82 (XLogP3, Leyan.com) |
| Comparator Or Baseline | 3-Methoxybenzamide LogP = 1.49 (BOC Sciences); 3-Ethoxybenzamide LogP = 1.38 (ACD/LogP, ChemSpider) |
| Quantified Difference | ΔLogP = +0.33 vs 3-methoxy; ΔLogP = +0.44 vs 3-ethoxy |
| Conditions | Computed LogP values from database entries; experimental logP not reported for target compound. |
Why This Matters
Higher LogP predicts increased passive membrane permeability relative to shorter-chain analogs, which is critical for selecting building blocks intended for CNS or intracellular targets where improved cell penetration is desired without altering hydrogen-bond capacity.
